3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Overview
Description
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride (3CIPH) is an indole alkaloid that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring indole alkaloid tryptamine, which is found in several plants and fungi. 3CIPH is an important compound for research due to its ability to interact with various biochemical and physiological processes.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a specialty product in various proteomic applications to understand protein interactions, post-translational modifications, and protein expression levels in different conditions .
Molecular Biology
In molecular biology , the compound serves as a reagent in gene editing procedures. It’s involved in the synthesis of molecules that can modify genetic material, enabling researchers to study gene function and regulation .
Pharmacology
Pharmacological: studies benefit from this compound due to its potential role in drug discovery. It may be used to create analogs or derivatives that interact with specific biological targets, aiding in the development of new medications .
Neurobiology
In neurobiology , the compound is used to study neurotransmitter systems. Its structure allows it to interact with neuroreceptors or enzymes involved in neurotransmission, providing insights into nervous system disorders .
Chemical Synthesis
It’s a building block in chemical synthesis , where it’s used to construct complex molecules. Its indole structure is particularly valuable in synthesizing compounds with potential therapeutic effects .
Biochemical Assays
The compound is integral in biochemical assays , where it’s used to measure enzyme activity, receptor binding, and other biochemical processes. It helps in understanding the biochemical pathways and their regulation .
Material Science
In material science , researchers can use this compound to modify surfaces or create novel materials with specific properties, such as increased conductivity or biocompatibility .
Environmental Science
Lastly, in environmental science , it may be used to study the impact of chemicals on biological systems. It can serve as a model compound to understand the environmental fate of similar substances .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often involved in the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-[(3-chloro-1H-indol-2-yl)methylamino]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-12-9-4-1-2-5-10(9)15-11(12)8-14-6-3-7-16;/h1-2,4-5,14-16H,3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGJOFIFDQERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride | |
CAS RN |
1185304-47-5 | |
Record name | 1-Propanol, 3-[[(3-chloro-1H-indol-2-yl)methyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.